2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate 2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16274670
InChI: InChI=1S/C24H19NO5S2/c1-4-11-25-22(26)20(32-24(25)31)13-15-9-10-18(19(12-15)28-3)30-23(27)21-14(2)16-7-5-6-8-17(16)29-21/h4-10,12-13H,1,11H2,2-3H3/b20-13-
SMILES:
Molecular Formula: C24H19NO5S2
Molecular Weight: 465.5 g/mol

2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate

CAS No.:

Cat. No.: VC16274670

Molecular Formula: C24H19NO5S2

Molecular Weight: 465.5 g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate -

Specification

Molecular Formula C24H19NO5S2
Molecular Weight 465.5 g/mol
IUPAC Name [2-methoxy-4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-methyl-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C24H19NO5S2/c1-4-11-25-22(26)20(32-24(25)31)13-15-9-10-18(19(12-15)28-3)30-23(27)21-14(2)16-7-5-6-8-17(16)29-21/h4-10,12-13H,1,11H2,2-3H3/b20-13-
Standard InChI Key OZXCNJPLJRCXDH-MOSHPQCFSA-N
Isomeric SMILES CC1=C(OC2=CC=CC=C12)C(=O)OC3=C(C=C(C=C3)/C=C\4/C(=O)N(C(=S)S4)CC=C)OC
Canonical SMILES CC1=C(OC2=CC=CC=C12)C(=O)OC3=C(C=C(C=C3)C=C4C(=O)N(C(=S)S4)CC=C)OC

Introduction

2-Methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the class of thiazolidinones, which are sulfur-containing heterocycles known for their diverse biological activities. This compound has a molecular weight of 346.4 g/mol and features a thiazolidinone moiety, which is significant in medicinal chemistry due to its potential anti-inflammatory and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the thiazolidinone ring and the attachment of the benzofuran moiety. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the product formation.

Synthesis Steps:

  • Formation of Thiazolidinone Ring: This step involves the reaction of appropriate precursors to form the thiazolidinone core.

  • Attachment of Benzofuran Moiety: The benzofuran group is attached to the thiazolidinone ring through a series of chemical reactions.

  • Final Product Purification: The final product is purified using methods like column chromatography.

Biological Activities and Potential Applications

Compounds with similar structures to 2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate have shown significant biological activities, including anti-inflammatory and anticancer properties. This suggests potential applications in drug development, particularly in targeting various diseases.

Biological ActivityPotential Application
Anti-inflammatoryTreatment of inflammatory diseases
AnticancerDevelopment of anticancer drugs

Research Findings and Future Directions

Research on thiazolidinones indicates their potential as therapeutic agents due to their ability to interact with biological targets such as enzymes or receptors. Further studies are needed to fully explore the mechanism of action and potential applications of 2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate in drug development.

Future Research Directions:

  • Mechanism of Action Studies: Investigate how the compound interacts with biological targets.

  • In Vivo and In Vitro Studies: Conduct studies to evaluate the compound's efficacy and safety in biological systems.

  • Structure-Activity Relationship (SAR) Studies: Modify the compound's structure to enhance its biological activity.

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